molecular formula C9H15NS B2941421 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine CAS No. 1596682-12-0

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine

Cat. No.: B2941421
CAS No.: 1596682-12-0
M. Wt: 169.29
InChI Key: NFQSHZXSTQIBBC-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine is a chemical compound with the molecular formula C9H15NS It is a thiomorpholine derivative, characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine typically involves the reaction of thiomorpholine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines, thiols, or halides.

    Cyclization: Catalysts like palladium or copper in the presence of appropriate ligands.

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The propargyl group can participate in covalent bonding with target proteins, leading to the inhibition of their activity. Additionally, the thiomorpholine ring can interact with various biological pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-4-(prop-2-YN-1-YL)thiomorpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the propargyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .

Properties

IUPAC Name

2,2-dimethyl-4-prop-2-ynylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NS/c1-4-5-10-6-7-11-9(2,3)8-10/h1H,5-8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQSHZXSTQIBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCS1)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1596682-12-0
Record name 2,2-dimethyl-4-(prop-2-yn-1-yl)thiomorpholine
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